molecular formula C16H12ClF3N2O3 B064865 N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide CAS No. 160776-86-3

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide

Cat. No. B064865
M. Wt: 372.72 g/mol
InChI Key: ZQHKBEQQBFPOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide, commonly known as CTAF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a member of the trifluoromethyl ketone family and is a potent inhibitor of serine proteases.

Mechanism Of Action

CTAF inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from carrying out its normal physiological function. CTAF has been shown to be highly selective for serine proteases, with minimal off-target effects.

Biochemical And Physiological Effects

CTAF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTAF has also been shown to inhibit platelet aggregation, making it a potential treatment for thrombosis. Additionally, CTAF has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of CTAF is its high potency and selectivity for serine proteases. This makes it a valuable tool for studying the role of serine proteases in various biological processes. However, one limitation of CTAF is its irreversible inhibition of enzymes. This can make it difficult to study the effects of partial inhibition of enzymes.

Future Directions

There are several future directions for CTAF research. One area of interest is the development of CTAF-based therapies for cancer and thrombosis. Additionally, CTAF could be used as a tool for studying the role of serine proteases in various biological processes. Future research could also focus on developing more selective inhibitors of serine proteases, which could have fewer off-target effects. Finally, the synthesis of CTAF could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, CTAF is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a potent inhibitor of serine proteases and has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation. CTAF has several advantages, such as its high potency and selectivity for serine proteases, but also has limitations, such as its irreversible inhibition of enzymes. Future research could focus on developing CTAF-based therapies and improving the synthesis of CTAF.

Synthesis Methods

CTAF can be synthesized using a multistep reaction process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form 5-chloro-2-hydroxybenzylamine. This intermediate compound is then treated with trifluoroacetic anhydride to yield CTAF. The yield of CTAF can be improved by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

CTAF has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. CTAF has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation.

properties

CAS RN

160776-86-3

Product Name

N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide

Molecular Formula

C16H12ClF3N2O3

Molecular Weight

372.72 g/mol

IUPAC Name

N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25)

InChI Key

ZQHKBEQQBFPOGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F

synonyms

N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide

Origin of Product

United States

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